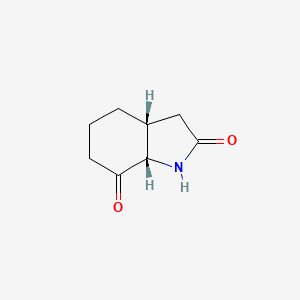

(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione

描述

属性

IUPAC Name |

(3aR,7aS)-3,3a,4,5,6,7a-hexahydro-1H-indole-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h5,8H,1-4H2,(H,9,11)/t5-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGAFYBSPPWHQK-XRGYYRRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)NC2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(=O)N[C@@H]2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stereoselective Vinylogous Mukaiyama Aldol Reaction

The vinylogous Mukaiyama aldol reaction has been instrumental in constructing the bicyclic framework of related lactams. For instance, Royer et al. demonstrated the utility of this reaction in synthesizing spirocyclic intermediates, such as compound 5 , via a BF₃·Et₂O-catalyzed aldol addition between a naphthyl-substituted lactam and cyclobutanone . The reaction proceeds at −78°C, yielding the α,β-unsaturated γ-lactam with 77% efficiency and 80% diastereomeric excess (d.e.). Subsequent acidic treatment with HCl in dichloromethane induces cyclization to form the spirocyclic product quantitatively .

Key Conditions :

-

Catalyst: BF₃·Et₂O (1 equiv)

-

Temperature: −78°C

-

Yield: 77% (aldol adduct), 86% (cyclization)

-

Stereoselectivity: 80% d.e.

This method highlights the importance of Lewis acids in controlling regioselectivity and stereochemistry during aldol additions.

Heck Coupling and Aza-Wittig Cyclization

Padwa et al. developed a route leveraging palladium-catalyzed Heck coupling to assemble furanyl intermediates. For example, 2,3-dibromo-5-carbomethoxyfuran undergoes selective substitution at the 2-position with allyl alcohol, yielding aldehyde 16 in 70% yield . Subsequent reduction and azide formation furnish furanyl azide 18 , which participates in an aza-Wittig reaction under microwave irradiation to generate hexahydroindolinones . While this approach was initially designed for selaginoidine, analogous conditions could be adapted for (3aR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione by modifying the starting materials to incorporate the requisite ketone groups.

Optimization Insight :

-

Microwave irradiation reduces reaction time and improves yield (63% for hexahydroindolinone) .

-

Challenges in azide-to-amine conversion necessitate alternative protecting group strategies.

Diels-Alder/Schmidt Reaction Cascade

Aube’s synthesis of neostenine exemplifies the Diels-Alder/Schmidt reaction cascade for constructing tricyclic lactams. Cyclohex-2-en-1-one reacts with a silyl-protected azido aldehyde (34 ) under BF₃·Et₂O catalysis, forming tricyclic lactam 36 in 43% yield . TiCl₄-mediated conversion of residual azide 35 elevates the overall yield to 55% . For the target compound, this method could be modified by employing a dienophile that generates the indole-dione skeleton directly.

Critical Parameters :

-

Catalyst: BF₃·Et₂O (1 equiv initially, 1.5 equiv added at −30°C)

-

Key Intermediate: Azido aldehyde (34 )

-

Limitations: Stoichiometric use of 34 reduces atom economy.

Intramolecular Cyclization of Ketal-Protected Intermediates

Protection-deprotection strategies are vital for managing reactive ketones during multi-step syntheses. In the synthesis of cephalotaxine, Royer et al. protected a ketone as a cyclic ketal using ethylene glycol and p-toluenesulfonic acid (pTSA) . Subsequent Li/NH₃ reduction cleaves the ketal, enabling lactam formation. Applying this to (3aR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione would involve:

-

Ketalization of a diketone precursor.

-

Stereoselective cyclization under acidic or reductive conditions.

-

Deprotection to reveal the dione functionality.

Advantages :

-

Mitigates undesired side reactions during cyclization.

-

Compatible with chiral auxiliaries for stereocontrol.

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Vinylogous Aldol | Aldol Cyclization | 77 | 80% d.e. | Moderate |

| Heck/Aza-Wittig | Microwave Cyclization | 63 | Undisclosed | High |

| Diels-Alder/Schmidt | Tandem Cyclization | 55 | Moderate | High |

| Ketal Cyclization | Acidic Deprotection | 86 | High | Low |

化学反应分析

Types of Reactions

(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

科学研究应用

(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Variations

The core isoindole-dione scaffold is modified with diverse substituents, leading to distinct physicochemical and biological properties. Key comparisons include:

Stereochemical and Electronic Effects

- Stereochemistry : The (3aR,7aS) configuration contrasts with the (3aS,7aR) isomer (), which bears a hydroxyethyl group. Stereochemistry influences hydrogen bonding and molecular recognition .

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and modulate reactivity in cross-coupling reactions .

- Sulfur/Selenium : Sulfur improves lipophilicity (e.g., 3h), while selenium derivatives exhibit unique redox properties for medicinal applications .

- Trichloromethylsulfanyl (Captan) : Imparts potent antifungal activity via electrophilic interactions with microbial proteins .

Key Research Findings

Biological Activity : The Captan derivative’s trichloromethylsulfanyl group is critical for fungicidal action, disrupting fungal cell membranes .

Synthetic Efficiency : Selenium derivatives achieve high yields (up to 97%) under mild conditions, highlighting their scalability .

Stereochemical Specificity: The (3aR,7aS) configuration is essential for intermediate utility in retinoid antagonist synthesis, as mismatched stereochemistry reduces target binding .

生物活性

(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione, also known by its chemical identifier CID 45115887, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is C₈H₁₁N₁O₂. The structure features a tetrahydroindole core with two carbonyl groups at positions 2 and 7, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

The compound exhibits a dose-dependent response in these cell lines, indicating its potential as a therapeutic agent.

The mechanism through which (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. It has been suggested that the compound interacts with specific cellular pathways that regulate cell cycle progression and apoptosis.

Case Studies

A notable case study involved the evaluation of (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy in preclinical models of breast cancer.

Table 2: Combination Therapy Results

| Treatment | Tumor Volume Reduction (%) | Reference |

|---|---|---|

| Monotherapy with Doxorubicin | 30 | |

| Combination with (3AR,7aS) | 55 |

This suggests that (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione may enhance the effectiveness of existing treatments.

Pharmacological Effects

Beyond anticancer activity, (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been investigated for other pharmacological effects including:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in models of neurodegeneration.

常见问题

Q. Table 1. Key Synthetic Intermediates and Characterization Data

Q. Table 2. Hazard Classification (GHS)

| Hazard | Precautionary Measures |

|---|---|

| Skin sensitization (Cat. 1A) | Use PPE; avoid direct contact |

| Eye damage (Cat. 1) | Safety goggles; emergency eye wash |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。